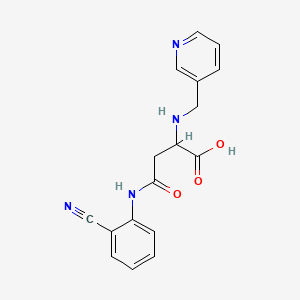

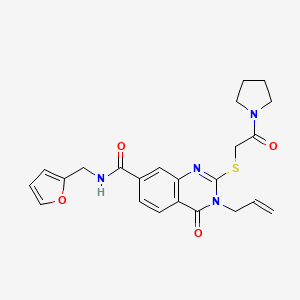

N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ultrasound Mediated Synthesis as Potent Tyrosinase Inhibitors

The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, achieved through the reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes under ultrasound irradiation, highlights the compound's application as potent tyrosinase inhibitors. These inhibitors show significantly lower IC50 values compared to standard kojic acid, indicating their potential for applications in melanogenesis inhibition and as treatments for hyperpigmentation disorders. This synthesis method provides a simple, ambient temperature procedure that yields high product quantities in short reaction times, emphasizing the efficiency and scalability of the process for pharmaceutical applications (Dige et al., 2019).

Bioisosteric Modifications for Enhanced Analgesic Properties

Research into bioisosteric replacements within N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has shown that changing the phenyl ring to isosteric heterocycles can notably increase analgesic activity. Specifically, modifications involving 3-pyridine derivatives have been identified to significantly enhance analgesic effects, suggesting a promising avenue for the development of new analgesics with improved efficacy (И. В. Украинец, Е. В. Моспанова, & А. А. Давиденко, 2016).

Synthesis of N-alkylated Derivatives for Diverse Biological Activities

The preparation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its subsequent alkylation to yield N-alkylated products showcases another facet of the compound's versatility. The transformation of these compounds into key intermediates for further cyclization reactions to produce 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles underscores their potential as scaffolds for developing compounds with a wide range of biological activities. This synthetic pathway not only demonstrates the compound's adaptability in medicinal chemistry but also its potential for generating diverse biological agents (El-Essawy & Rady, 2011).

Multicomponent Synthesis for Carbonitrile Derivatives

The condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide, 1-(cyclohex-1-en-1-yl)pyrrolidine, and alkyl halides to synthesize substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles demonstrates the compound's utility in multicomponent reactions. This method offers a streamlined approach for creating carbonitrile derivatives, which could have significant implications for pharmaceutical development and synthetic organic chemistry due to their structural diversity and potential biological activities (Dyachenko et al., 2015).

Collision Induced Dissociation for Structural Analysis

The study on the collision-induced dissociation (CID) of N-(pyridin-2-yl)-substituted benzo(thio)amides and N-(isoquinolin-1-yl)furan(thiophene)-2-carboxamides, including their difluoroboranyl derivatives, highlights the importance of these compounds in mass spectrometric analysis. Investigating the effects of sulfur and oxygen atoms and the BF2 group on CID behavior aids in understanding the structural and electronic properties of these molecules, which is crucial for the development of analytical methods in pharmaceutical chemistry (Kaczorowska & Ośmiałowski, 2018).

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-2-9-27-22(30)18-8-7-16(21(29)24-14-17-6-5-12-31-17)13-19(18)25-23(27)32-15-20(28)26-10-3-4-11-26/h2,5-8,12-13H,1,3-4,9-11,14-15H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYSUWAEEOHQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2926062.png)

![N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2926066.png)

![(E)-allyl 5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2926067.png)

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2926070.png)

![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2926075.png)

![methyl 3-((3,4-dimethoxyphenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/no-structure.png)